Disulfide, dihexadecyl

Catalog No.
S1502424
CAS No.
1561-75-7
M.F
C32H66S2
M. Wt
515 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disulfide, dihexadecyl

CAS Number

1561-75-7

Product Name

Disulfide, dihexadecyl

IUPAC Name

1-(hexadecyldisulfanyl)hexadecane

Molecular Formula

C32H66S2

Molecular Weight

515 g/mol

InChI

InChI=1S/C32H66S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3

InChI Key

GUBWMRCVCQFLOJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC

Self-Healing Fluorescent Polyurethane Elastomers

Specific Scientific Field

Materials Science and Polymer Chemistry

Summary of the Application

Self-healing materials are a fascinating area of research. In this context, disulfide-containing diols play a crucial role. Researchers have synthesized novel self-healing fluorescent polyurethane elastomers (SFPU) by incorporating aromatic disulfide diols as hard segments. These elastomers exhibit both self-healing properties and fluorescence.

Results and Outcomes

    Self-Healing Rate: At 20 °C, the self-healing rate of these polyurethane elastomers was approximately .

    Mechanical Properties: The elastomers exhibited excellent mechanical properties.

Applications

These self-healing fluorescent polyurethane elastomers find applications in various industries, including:

    Building: For self-repairing construction materials.

    Clothing and Furniture: For durable and self-healing textiles and upholstery.

    Medical Materials: In medical devices and implants.

    Armaments: For robust and repairable military equipment.

    Packaging: For sustainable and resilient packaging materials.

This research expands the application of self-healing materials and contributes to the development of innovative and versatile polymeric materials .

Electrochemical Reduction of Disulfide Bonds for Mass Spectrometry

Specific Scientific Field

Analytical Chemistry and Proteomics

Summary of the Application

Researchers have developed an electrochemical method for efficient reduction of disulfide bonds in proteins and peptides. This method allows gradual reduction, providing valuable insights into disulfide bond characterization.

Results and Outcomes

    Characterization: The method enabled detailed characterization of disulfide bonds.

    Mass Spectrometry: The reduced samples were analyzed using mass spectrometry.

    Unique Dimension: Online and gradual reduction added a unique dimension to disulfide bond analysis in proteomics.

Applications

This technique enhances our understanding of protein structures, folding, and modifications. It is particularly valuable in mid-and top-down proteomics, where disulfide bonds play a critical role .

Disulfide, dihexadecyl is an organic compound characterized by the presence of two hexadecyl groups linked by a disulfide bond. Its chemical formula is C32H66S2C_{32}H_{66}S_2, and it is often represented as a pale yellow liquid at room temperature. The compound is notable for its hydrophobic properties, which make it useful in various applications, particularly in materials science and biochemistry.

The structure of disulfide, dihexadecyl features two long hydrocarbon chains (hexadecyl) connected by a sulfur-sulfur bond, which is typical of disulfides. This bond plays a crucial role in stabilizing the structure of proteins and other macromolecules through the formation of disulfide bridges.

Currently, there's no documented information on the specific mechanism of action of dihexadecyl disulfide in biological systems.

  • Low toxicity: Disulfides are generally considered to have low acute toxicity.
  • Low flammability: The long hydrocarbon chains suggest a high flash point, indicating low flammability.
  • Inertness: The simple structure suggests low reactivity.
, primarily involving redox processes due to the nature of the disulfide bond. The interconversion between thiols and disulfides is a key reaction, where disulfides can be reduced to thiols and vice versa. This redox reaction can be catalyzed by various enzymes or occur non-enzymatically under certain conditions.

In biological systems, disulfide bonds are crucial for maintaining protein structure. The reduction of disulfides to thiols can be facilitated by reducing agents like glutathione, which plays a significant role in cellular redox balance . The mechanism typically involves nucleophilic attack by thiol groups on the disulfide bond, leading to the formation of two thiol molecules.

Disulfide, dihexadecyl exhibits biological activity primarily through its interactions with cellular components. It can influence cellular signaling pathways and protein folding due to its ability to form or disrupt disulfide bonds within proteins. This activity is significant in the context of drug design and therapeutic applications, where modulation of protein structure can enhance or inhibit biological functions.

In studies involving cellular uptake, compounds like disulfide, dihexadecyl have been utilized as carriers for oligonucleotides due to their ability to form stable complexes with nucleic acids . This property enhances the delivery efficiency of therapeutic agents into cells.

Disulfide, dihexadecyl can be synthesized through various methods:

  • Direct Synthesis: The most common method involves the oxidative coupling of hexadecanethiol. This reaction typically requires an oxidizing agent to facilitate the formation of the disulfide bond.
  • Reduction of Disulfides: It can also be generated from other disulfides through reduction reactions followed by re-oxidation under controlled conditions.
  • Chemical Modification: Starting from simpler thiol compounds, chemical modifications can lead to the formation of disulfide, dihexadecyl through stepwise reactions involving protection and deprotection strategies.

Disulfide, dihexadecyl has several applications across various fields:

  • Materials Science: It is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
  • Biotechnology: The compound serves as a stabilizing agent for proteins and enzymes in biochemical assays.
  • Drug Delivery: Its ability to form stable complexes with nucleic acids makes it a candidate for gene delivery systems.
  • Cosmetics: Utilized in formulations for its emulsifying properties and potential skin benefits.

Research has shown that disulfide, dihexadecyl interacts with various biological molecules. For instance, studies indicate that it can enhance the cellular uptake efficiency of oligonucleotide hybrids . Additionally, its interactions with proteins may influence their folding and stability through disulfide bond formation or cleavage.

These interactions are critical for understanding how such compounds can be used in therapeutic contexts, particularly in designing drugs that target specific biological pathways or structures.

Several compounds share structural similarities with disulfide, dihexadecyl. Here’s a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
Disulfide, dioctadecylC36H74S2C_{36}H_{74}S_2Longer hydrocarbon chain; used in similar applications but with different solubility characteristics .
Disulfide, dodecylC24H50S2C_{24}H_{50}S_2Shorter chain length; different physical properties affecting its application scope .
Disulfide, diphenylC12H10S2C_{12}H_{10}S_2Aromatic character; used primarily in organic synthesis rather than biological applications .

Disulfide, dihexadecyl stands out due to its specific chain length and hydrophobic properties that make it particularly useful in both biological and material science applications. Its ability to form stable complexes with nucleic acids also differentiates it from other similar compounds that may not exhibit such behavior.

XLogP3

16.4

UNII

9GV07UB7SV

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1561-75-7

Wikipedia

Disulfide, dihexadecyl

General Manufacturing Information

Disulfide, dihexadecyl: INACTIVE

Dates

Modify: 2023-08-15

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